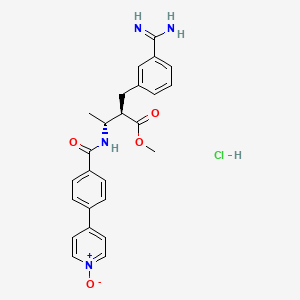

Otamixaban hydrochloride

Descripción general

Descripción

Otamixaban is a synthetically derived parenteral factor Xa (fXa) inhibitor that is currently in late-stage clinical development at Sanofi-Aventis for the management of acute coronary syndrome . It is a potent (Ki = 0.5 nM), selective, rapid-acting, competitive, and reversible fXa inhibitor that effectively inhibits both free and prothrombinase-bound fXa .

Synthesis Analysis

The synthesis of Otamixaban has been accomplished using vibrational circular dichroism (VCD) spectroscopy . The calculated spectra of several higher energy conformers were found to match well with the observed spectra . The absolute configuration of Otamixaban is unambiguously determined to be (R,R) .

Molecular Structure Analysis

The molecular structure of Otamixaban is C25H26N4O4 . It has a molecular weight of 446.4983 and its InChI Key is ROKCPUOLRIBSQQ-BYYQELCVSA-N .

Chemical Reactions Analysis

Otamixaban is a potent non-covalent synthetic inhibitor of factor Xa . It has been investigated as an anticoagulant for managing acute coronary syndrome . It has interactions with several drugs such as Abciximab, Aceclofenac, Acemetacin, Acenocoumarol, Acetylsalicylic acid, Albutrepenonacog alfa, Alclofenac, which can increase the risk or severity of bleeding .

Physical And Chemical Properties Analysis

Otamixaban has a chemical formula of C25H26N4O4 . It has an average weight of 482.97 and a monoisotopic weight of 482.1720831 . It is a solid form and has a solubility of DMSO 50 mg/mL (ultrasonic) .

Aplicaciones Científicas De Investigación

Otamixaban in Acute Coronary Syndromes

Otamixaban hydrochloride has been extensively studied in the context of acute coronary syndromes (ACS), particularly non-ST-elevation acute coronary syndromes (NSTE-ACS). A pivotal study investigated otamixaban's efficacy and safety, aiming to identify the optimal dose for further phase 3 evaluation. Otamixaban, an intravenous direct factor Xa inhibitor, was tested against unfractionated heparin plus eptifibatide in patients with NSTE-ACS. The research indicated that otamixaban might reduce ischemic events with a safety profile comparable to that of the control group, suggesting its potential utility in this patient population and warranting further phase 3 testing (Sabatine et al., 2009).

Otamixaban's Molecular Characterization

Further scientific inquiry into otamixaban extends to its molecular characterization and structure elucidation. Through vibrational circular dichroism (VCD) spectroscopy and other analytical techniques, otamixaban's enantiomeric characterization was achieved, highlighting its potent factor Xa (fXa) inhibitory activity which is crucial for its anticoagulant properties. This detailed molecular understanding underscores the drug's targeted action mechanism within the coagulation pathway (Jianjie Shen et al., 2013).

Pharmacokinetic and Pharmacodynamic Insights

Research on otamixaban's pharmacokinetics and pharmacodynamics provides valuable insights for clinical application, particularly in patients with coronary artery disease. Studies have demonstrated otamixaban's rapid onset and offset of action, reflecting its potential for precise control over anticoagulation in clinical settings. These attributes, along with investigations into otamixaban's interaction with acetylsalicylic acid, reveal its compatibility and potential for combination therapy in managing thrombotic conditions (Paccaly et al., 2006).

Clinical Development and Evaluation

Otamixaban's development trajectory includes comprehensive clinical evaluations, such as the TAO trial, which assessed its efficacy and safety against unfractionated heparin plus eptifibatide in NSTE-ACS patients undergoing an invasive strategy. Despite its promising pharmacological profile, the trial's outcomes did not support otamixaban's superiority in reducing ischemic events or its safety profile, highlighting the complex nature of anticoagulant therapy optimization in ACS management (Steg et al., 2013).

Exploratory Applications and Future Directions

The exploration of otamixaban extends beyond traditional cardiovascular indications, reflecting the ongoing search for novel therapeutic strategies. For example, pre-clinical assessments have identified otamixaban's potential in inhibiting SARS-CoV-2 cell entry, showcasing the broader applicability of anticoagulants in managing emerging health challenges. Such research opens new avenues for otamixaban's utility, necessitating further investigation to fully realize its therapeutic potential (Hempel et al., 2021).

Mecanismo De Acción

Target of Action

Otamixaban hydrochloride primarily targets Coagulation factor X . Coagulation factor X is a critical serine protease situated at the confluence of the intrinsic and extrinsic pathways of the blood coagulation cascade .

Mode of Action

Otamixaban hydrochloride is a potent, selective, rapid-acting, competitive, and reversible inhibitor of Coagulation factor X . It effectively inhibits both free and prothrombinase-bound Coagulation factor X .

Biochemical Pathways

The inhibition of Coagulation factor X by Otamixaban hydrochloride affects the blood coagulation cascade, which is a complex process involving multiple biochemical pathways . By inhibiting Coagulation factor X, Otamixaban hydrochloride prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation

Safety and Hazards

Direcciones Futuras

Otamixaban is on the near-term horizon, with the drug currently in late Phase III testing . It is being developed by the French pharmaceutical company Sanofi-Aventis as a treatment for acute coronary syndrome . The need to reduce future cardiovascular events has led to the development of novel therapies to prevent coronary thrombosis, targeting the coagulation pathway, specifically active factor X (Xa) .

Propiedades

IUPAC Name |

methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4.ClH/c1-16(22(25(31)33-2)15-17-4-3-5-21(14-17)23(26)27)28-24(30)20-8-6-18(7-9-20)19-10-12-29(32)13-11-19;/h3-14,16,22H,15H2,1-2H3,(H3,26,27)(H,28,30);1H/t16-,22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKCPUOLRIBSQQ-BYYQELCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193901 | |

| Record name | Otamixaban hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Otamixaban hydrochloride | |

CAS RN |

409081-12-5 | |

| Record name | Otamixaban hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, 3-(aminoiminomethyl)-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OTAMIXABAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL9J31M2HI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

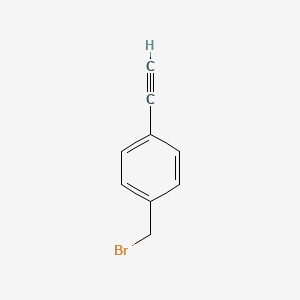

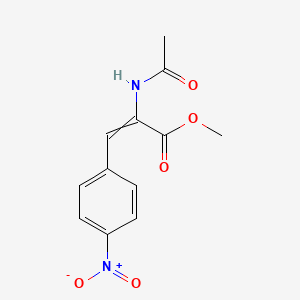

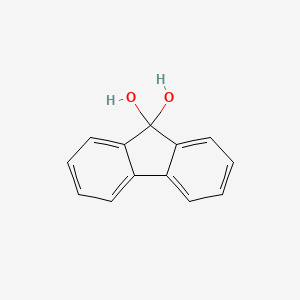

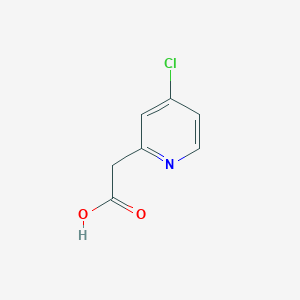

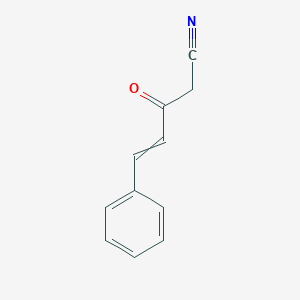

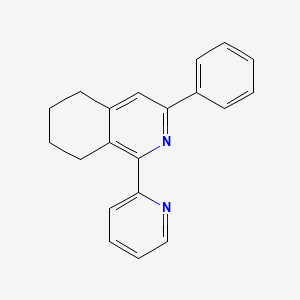

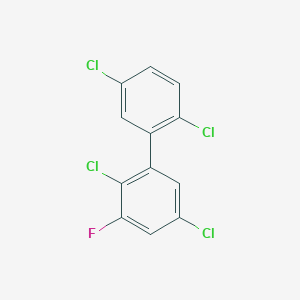

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

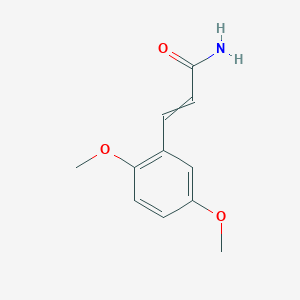

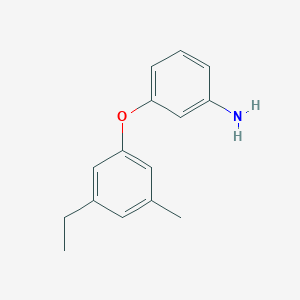

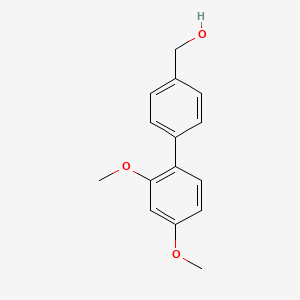

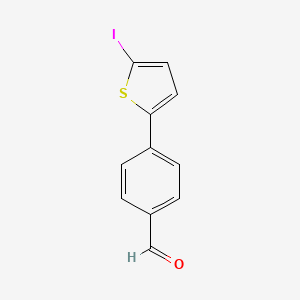

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1504673.png)

![4-(2,3-Dihydrobenzo[1,4]dioxin-6-YL)benzyl alcohol](/img/structure/B1504677.png)